molecular formula C14H16N2O2 B602290 S-(-)-Etomidate CAS No. 56649-47-9

S-(-)-Etomidate

Cat. No.: B602290
CAS No.: 56649-47-9
M. Wt: 244.29 g/mol
InChI Key: NPUKDXXFDDZOKR-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-ETOMIDATE involves the esterification of an imidazole derivative. The process typically includes the following steps:

Industrial Production Methods

Industrial production of S-ETOMIDATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

S-ETOMIDATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anesthetic Applications

Induction of Anesthesia
S-(-)-Etomidate is widely recognized for its rapid onset and short duration of action, making it an ideal choice for the induction of anesthesia, especially in emergency settings. It is particularly beneficial for patients with cardiovascular instability due to its minimal hemodynamic effects. Studies have shown that etomidate maintains cardiovascular stability while providing effective sedation, which is crucial in rapid sequence intubation scenarios .

Pharmacokinetics and Pharmacodynamics
Recent research has highlighted the pharmacokinetic properties of etomidate, demonstrating its rapid clearance from the body and the ability to achieve effective plasma concentrations quickly. The pharmacodynamic evaluation often utilizes the Bispectral Index (BIS) to monitor anesthetic depth, confirming that etomidate's effects are both predictable and controllable .

Clinical Case Studies

Adverse Effects: Hypokalemia
A notable concern with etomidate use is its association with adrenal suppression and hypokalemia. A report documented two cases where patients experienced severe hypokalemia after using electronic cigarettes containing etomidate. Both cases revealed significant adrenal hyperplasia and were managed successfully with potassium supplementation . This highlights the need for careful monitoring of electrolyte levels in patients receiving etomidate, particularly those with underlying conditions that may predispose them to adrenal insufficiency.

Seizure Incidents
There have also been reports of seizures following etomidate administration, although these instances are rare and often resolve without intervention. Such adverse events necessitate vigilance among healthcare providers during procedural sedation .

Research into Etomidate Derivatives

Development of Safer Analogues
Research efforts are ongoing to develop etomidate analogs that retain its desirable anesthetic properties while minimizing adverse effects such as adrenocortical suppression. For instance, compounds like carboetomidate have been synthesized by modifying the imidazole ring structure to reduce binding affinity to cytochrome P450 enzymes involved in cortisol synthesis. These modifications aim to create agents that are effective anesthetics without the prolonged adrenal suppression associated with traditional etomidate .

Novel Compounds
Recent studies have introduced new analogs such as methoxycarbonyl-etomidate (MOC-ET) and cyclopropyl-methoxycarbonyl metomidate (CPMM), which demonstrate improved pharmacokinetic profiles and reduced side effects compared to this compound. These compounds are designed to offer rapid recovery from anesthesia while minimizing the risk of adrenal insufficiency .

Comparative Summary of Etomidate Applications

ApplicationDescriptionKey Findings
Induction of Anesthesia Rapid onset and short duration; minimal cardiovascular effectsEffective for emergency intubation
Adverse Effects Risk of hypokalemia and adrenal suppressionDocumented cases highlight need for monitoring
Research on Derivatives Development of safer analogs like carboetomidate and MOC-ETReduced side effects while maintaining efficacy

Mechanism of Action

S-ETOMIDATE exerts its effects by binding to a distinct site on the γ-aminobutyric acid type A receptor, increasing the duration of chloride ion channel opening. This leads to hyperpolarization of neurons, inhibiting neuronal firing and resulting in sedation, hypnosis, and anesthesia . The compound’s action is mediated through the central nervous system, specifically targeting the reticular-activating system .

Biological Activity

S-(-)-Etomidate is a chiral compound belonging to the class of general anesthetics, primarily used for induction of anesthesia due to its favorable pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical implications, and case studies that highlight its effects.

This compound primarily exerts its anesthetic effects through modulation of the GABAA_A receptors, which are critical inhibitory neurotransmitter receptors in the central nervous system. The compound enhances GABA-mediated synaptic transmission by:

  • Positive Modulation : this compound increases the efficacy of GABA at lower concentrations, thereby facilitating neuronal inhibition.
  • Direct Activation : At higher concentrations, it can activate GABAA_A receptors directly, mimicking GABA's action .

The stereochemistry of etomidate plays a significant role in its biological activity. The S(−) enantiomer has been shown to have distinct pharmacological properties compared to the R(+) enantiomer, with studies indicating that the R(+) form exhibits 10 to 20 times greater hypnotic potency .

Pharmacodynamics

The pharmacodynamics of this compound involve several key characteristics:

  • Rapid Onset and Short Duration : this compound has a quick onset of action (approximately 30 seconds) and a short duration (5–10 minutes), making it ideal for procedures requiring rapid anesthesia induction.
  • Minimal Cardiovascular Effects : It is noted for causing minimal hemodynamic changes, which is advantageous in patients with cardiovascular instability .

Table 1: Comparison of Pharmacodynamic Properties

PropertyThis compoundR(+)-EtomidateOther Anesthetics
Onset of Action~30 seconds~30 secondsVaries
Duration of Action5–10 minutes5–10 minutesVaries
Cardiovascular StabilityMinimalMinimalVariable
Respiratory DepressionLowLowModerate to High

Clinical Implications

This compound is widely used in various clinical settings, particularly in emergency medicine and critical care due to its safety profile. A study comparing etomidate with ketamine for intubation showed that etomidate resulted in higher survival rates at 28 days post-intubation (80.8% vs. 73.1%) . However, there was a notable increase in the need for vasopressors among patients receiving etomidate.

Case Studies

  • Hypokalemia Induced by Etomidate : A report documented two cases where patients using electronic cigarettes containing etomidate developed severe hypokalemia and adrenal hyperplasia. The patients exhibited symptoms such as muscle weakness and hypertension, which were resolved following potassium supplementation and cessation of etomidate exposure .
  • Sedation in Gastroscopy : A study evaluated a combination of etomidate and propofol for sedation during gastroscopy, revealing that higher proportions of etomidate contributed to more stable hemodynamics and lower incidence of hypotension compared to propofol alone .

Research Findings

Recent studies have further elucidated the effects and potential applications of this compound:

  • Enhanced GABAA_A Receptor Modulation : Research indicates that the presence of specific subunits (β2/β3) in GABAA_A receptors increases sensitivity to this compound, suggesting tailored approaches to anesthesia based on receptor composition could optimize outcomes .
  • Neuroprotective Effects : Some findings suggest that etomidate may offer neuroprotective benefits during surgical procedures by reducing excitotoxicity through enhanced GABAergic transmission .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of S-(-)-Etomidate, and how can researchers experimentally validate its receptor interactions?

this compound acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission . To validate receptor interactions, researchers can use:

  • Electrophysiological assays (e.g., patch-clamp recordings) to measure GABAA current potentiation.
  • Receptor-binding studies with radiolabeled etomidate analogs to quantify affinity and specificity.
  • Knockout/transgenic models to isolate contributions of specific GABAA receptor subunits (e.g., β2/β3 subunits critical for etomidate’s anesthetic effects).

Q. What experimental models are optimal for studying this compound’s pharmacokinetics and tissue distribution?

  • Rodent models (rats/mice) are widely used for in vivo pharmacokinetic profiling, with blood and cerebrospinal fluid sampling at timed intervals .
  • Human liver microsomes or hepatocyte cultures can assess hepatic metabolism (e.g., esterase-mediated hydrolysis to etomidate acid) .
  • Mass spectrometry imaging (MSI) enables spatial resolution of etomidate distribution in brain tissue .

Q. How can researchers standardize detection methods for this compound and its metabolites in biological samples?

  • UPLC-MS/MS is the gold standard for quantifying etomidate and etomidate acid in blood, urine, or hair, with detection limits <1 ng/mL .
  • Quality control protocols should include spiked calibration curves and internal standards (e.g., deuterated etomidate-d5) to minimize matrix effects .

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s adrenal suppression impact experimental design in long-term toxicity studies?

Etomidate inhibits 11β-hydroxylase, transiently reducing cortisol synthesis . To resolve contradictions:

  • Conduct stratified subgroup analyses comparing acute vs. chronic dosing regimens.
  • Use longitudinal cortisol monitoring with LC-MS/MS to track adrenal recovery post-exposure .
  • Incorporate histopathological evaluation of adrenal glands in animal models to assess structural damage .

Q. What advanced statistical approaches are recommended for analyzing etomidate’s dose-dependent effects on cortical theta oscillations?

  • Time-frequency analysis (e.g., wavelet transforms) can quantify oscillation amplitude and phase coherence under varying etomidate concentrations .
  • Mixed-effects models account for intra-subject variability in electrophysiological recordings, especially when combining data from multiple experimental sessions .

Q. How can researchers address methodological limitations in meta-analyses of etomidate’s hemodynamic stability across heterogeneous clinical studies?

  • Apply random-effects models to accommodate variability in study designs (e.g., etomidate vs. propofol comparisons) .
  • Perform sensitivity analyses to exclude outliers or studies with high risk of bias (e.g., unbalanced co-administered medications) .
  • Use dose-response meta-regression to evaluate if hemodynamic stability correlates with etomidate dosage or infusion rates .

Q. What novel in vitro methodologies can elucidate etomidate’s toxicological mechanisms in neuronal cells?

  • Single-cell RNA sequencing identifies transcriptomic changes in GABAergic neurons exposed to etomidate .
  • Live-cell imaging with calcium-sensitive dyes (e.g., Fluo-4) captures real-time disruptions in intracellular Ca<sup>2+</sup> homeostasis .
  • CRISPR-Cas9 screens can pinpoint genetic modifiers of etomidate-induced apoptosis in neuronal cell lines .

Q. Methodological Guidance for Data Interpretation

  • Confounding variables : In clinical studies, control for concurrent medications (e.g., opioids) that may synergize with etomidate’s effects .
  • Reproducibility : Share raw electrophysiological datasets and analytical pipelines via repositories like Figshare or Zenodo to enhance transparency .
  • Ethical considerations : Adhere to protocols for human adrenal function monitoring in trials involving repeated etomidate exposure .

Properties

IUPAC Name

ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKDXXFDDZOKR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56649-47-9
Record name 1H-Imidazole-5-carboxylic acid, 1-[(1S)-1-phenylethyl]-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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